N,N-dibutyl-3-methylaniline chemical structure and physical properties
N,N-dibutyl-3-methylaniline chemical structure and physical properties
This guide provides a comprehensive overview of N,N-dibutyl-3-methylaniline, a tertiary aromatic amine with significant applications in chemical synthesis and various industrial processes. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical structure, physical properties, reactivity, and handling.
Introduction and Structural Elucidation
N,N-dibutyl-3-methylaniline, also known as N,N-dibutyl-m-toluidine, is an organic compound belonging to the class of substituted anilines. Its structure features a benzene ring substituted with a dibutylamino group and a methyl group at positions 1 and 3, respectively. This substitution pattern significantly influences its electronic properties and chemical reactivity.
The presence of the electron-donating dibutylamino and methyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted aniline.[1] The two butyl groups attached to the nitrogen atom also introduce steric hindrance, which can influence the regioselectivity of its reactions.
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IUPAC Name: N,N-dibutyl-3-methylaniline
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Molecular Formula: C15H25N
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SMILES: CCCCN(CCCC)c1cccc(C)c1
Caption: 2D Chemical Structure of N,N-dibutyl-3-methylaniline.
Physicochemical Properties
The physical and chemical properties of N,N-dibutyl-3-methylaniline are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Weight | 219.38 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 275-280 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents | [2][3] |
| pKa (Strongest Basic) | 5.15 (Predicted for a similar compound, N,N,3-trimethylaniline) | [4] |
Synthesis and Reactivity
Synthesis:
A common method for the synthesis of tertiary anilines like N,N-dibutyl-3-methylaniline is through the reductive alkylation of the corresponding primary or secondary amine.[5] For instance, 3-methylaniline (m-toluidine) can be reacted with a butylating agent, such as n-butyraldehyde, in the presence of a reducing agent and a catalyst. A patented method for a similar compound, N,N-dibutylaniline, involves the reaction of aniline with n-butyraldehyde and hydrogen gas over a palladium on alumina catalyst.[6]
Caption: Generalized synthetic workflow for N,N-dibutyl-3-methylaniline.
Reactivity:
As a tertiary aromatic amine, N,N-dibutyl-3-methylaniline exhibits characteristic reactivity:
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Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form salts.[3]
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Electrophilic Aromatic Substitution: The electron-rich aromatic ring is activated towards electrophilic attack. The directing effects of the dibutylamino and methyl groups will influence the position of substitution.[1]
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Oxidation: The amine functionality can be susceptible to oxidation by strong oxidizing agents.[7]
Applications
Tertiary amines are a vital class of compounds with diverse industrial applications.[8] While specific applications for N,N-dibutyl-3-methylaniline are not extensively documented in public literature, its structural similarity to other N,N-dialkylanilines suggests its potential use in the following areas:
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Intermediate in Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals.[5][9] Substituted anilines are foundational in the production of a wide array of industrial chemicals.[9]
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Corrosion Inhibitors: Tertiary amines are known to be effective corrosion inhibitors, particularly in industrial settings like boilers and for metal protection.[10]
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Catalysts: Tertiary amines can act as catalysts in various organic reactions, such as polymerization.[10]
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Surfactants and Emulsifiers: The global market for tertiary amines is driven by their use in the production of surfactants and emulsifiers for personal care and cleaning products.[8]
The broader market for tertiary amines is projected to grow, indicating their increasing importance in various sectors including pharmaceuticals, agrochemicals, and water treatment.[8]
Safety and Handling
Recommended Handling Procedures:
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Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[11][12]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][13]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][12] Keep away from heat, sparks, and open flames.[11]
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Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[11]
Experimental Protocol: General Procedure for Handling Tertiary Aromatic Amines
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Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. The fume hood should be operational and certified.
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Dispensing: Carefully open the container in the fume hood. Use a clean, dry pipette or syringe to transfer the required amount of the liquid. Avoid splashing.
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Reaction Setup: If using in a reaction, add the amine to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.
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Post-Handling: Tightly seal the container after use. Clean any spills immediately with an appropriate absorbent material.
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Waste Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.
Conclusion
N,N-dibutyl-3-methylaniline is a tertiary aromatic amine with a chemical structure that lends itself to a variety of applications, primarily as a chemical intermediate and potentially in formulations for corrosion inhibition and catalysis. Its synthesis is achievable through standard organic chemistry methodologies. As with other similar aromatic amines, appropriate safety precautions are paramount during its handling and use. Further research into its specific applications and toxicological profile would be beneficial for its broader industrial adoption.
References
- Matrix Fine Chemicals. N,N-DIETHYL-3-METHYLANILINE | CAS 91-67-8. (n.d.).
- Fortune Business Insights. (2026, March 9). Tertiary Amines Market Size, Industry Share | Forecast, 2034.
- Sigma-Aldrich. N,N-Diethyl-3-methylaniline | 91-67-8. (n.d.).
- Wiley Online Library. (2020, December 16). Manufacture and uses of the Anilines: A Vast Array of Processes and Products.
- Appchem. N,N-Diethyl-3-methylaniline | 91-67-8 | C11H17N. (n.d.).
- Britannica. (2026, February 19). Aniline.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of N-Ethyl-m-toluidine and N-Ethyl-p-toluidine.
- Vedantu. (n.d.). Uses of Amines: Applications in Chemistry, Medicine & Industry.
- Fisher Scientific. (2012, April 30).
- FooDB. (2010, April 8). Showing Compound N,N-Dimethyl-3-methylaniline (FDB005127).
- PENTA s.r.o. (2024, November 28).
- MilliporeSigma. (2025, October 7). SAFETY DATA SHEET - tris[4-(dimethylamino)phenyl]methane.
- CymitQuimica. (n.d.). N,N-Diethyl-3-methylaniline.
- PubChem. (n.d.). n-Butyl-N-methylaniline.
- Grand View Research. (n.d.). Tertiary Amines Market Size & Share | Industry Report, 2030.
- EvitaChem. (n.d.). Buy N-butyl-3-fluoro-2-methylaniline (EVT-15404084).
- KISHIDA CHEMICAL CO., LTD. (n.d.).
- PubChem. (n.d.). N,N-Dibutylaniline.
- TCI Chemicals. (2025, November 27).
- Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C C
- PubChem. (n.d.). 3-Methylaniline, N-butyl-N-ethyl-.
- Fisher Scientific. (2025, December 19).
- CymitQuimica. (n.d.). CAS 91-67-8: N,N-Diethyl-m-toluidine.
- CAMEO Chemicals - NOAA. (n.d.). N,N-DIMETHYL-M-TOLUIDINE.
- Supporting Information for: Ruthenium-Catalyzed Direct Methylation of Amines with Carbon Dioxide and Hydrogen. (n.d.).
- TCI Chemicals. (n.d.). N,N-Diethyl-m-toluidine | 91-67-8.
- FUJIFILM Wako Chemicals. (n.d.). N,N-Diethyl-3-methylaniline.
- Stenutz. (n.d.). N,N-diethyl-3-methylaniline.
- ChemicalBook. (n.d.). N-Methylaniline synthesis.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), 2-ethyl-1-hexanol (d) and their equimolar binary mixtures.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- NIST WebBook. (n.d.). 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-.
- ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
- ResearchGate. (n.d.).
- Google Patents. (1960, August 2).
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-methylaniline blocked pMDI.
- NIST WebBook. (n.d.). N,N-Diethylaniline.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine).
- Benchchem. (2025, December).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. N,N-DIMETHYL-M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Showing Compound N,N-Dimethyl-3-methylaniline (FDB005127) - FooDB [foodb.ca]
- 5. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 6. US2947784A - Preparation of n, n-dibutyl aniline - Google Patents [patents.google.com]
- 7. evitachem.com [evitachem.com]
- 8. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 9. researchgate.net [researchgate.net]
- 10. Uses of Amines in Daily Life, Pharmacy & Industry Explained [vedantu.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. kishida.co.jp [kishida.co.jp]
- 14. fishersci.com [fishersci.com]
